Product packaging for 6-Allylpyrimidine-2,4(1H,3H)-dione(Cat. No.:)

6-Allylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8200579
M. Wt: 152.15 g/mol
InChI Key: OUIPOJBUOOONMY-UHFFFAOYSA-N
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Description

6-Allylpyrimidine-2,4(1H,3H)-dione (CAS 936945-29-8) is a chemical compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is characterized by a pyrimidinedione core, a structure class defined by a pyrimidine ring substituted with two carbonyl groups . This core structure is found in various biologically significant molecules, such as the nucleobases uracil and thymine . The compound is described as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antiviral and anticancer agents . Its structure, featuring an allyl substituent, supports further modification for targeted drug design, such as in the creation of nucleoside analogs . It is also employed in research settings to explore pyrimidine-based bioactive molecules and shows potential in agrochemical applications as a building block for novel pesticides . The product requires specific storage conditions and should be kept in a dark place, sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Note: More detailed information on the specific research applications and the exact mechanism of action for this compound was not available in the current search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B8200579 6-Allylpyrimidine-2,4(1H,3H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-2-enyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h2,4H,1,3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIPOJBUOOONMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Allylpyrimidine 2,4 1h,3h Dione

Direct Synthetic Routes to 6-Allylpyrimidine-2,4(1H,3H)-dione

Direct synthetic routes aim to construct the this compound molecule with high efficiency, either by forming the heterocyclic ring with the allyl substituent already in place or by directly attaching the allyl group to a preformed pyrimidinedione core.

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine-2,4(1H,3H)-dione ring is a well-established process, often involving the condensation of a urea or thiourea derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible approach involves the cyclocondensation of urea with an allyl-substituted β-ketoester, such as ethyl 2-allyl-3-oxobutanoate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol.

Alternatively, the condensation of diallyl urea with cyanoacetic acid followed by a base-promoted ring closure can yield 1,3-diallyl-6-aminouracil, which could potentially be deaminated and deallylated at the nitrogen positions to afford the target compound researchgate.net. Microwave irradiation has also been effectively utilized to promote the condensation of β-ketoesters with urea or thiourea under solvent-free conditions, offering a more rapid and efficient synthesis of substituted uracils researchgate.net.

Direct Allylation Strategies on Pyrimidinedione Scaffolds

The direct introduction of an allyl group at the C6 position of a pre-existing pyrimidine-2,4(1H,3H)-dione ring is a challenging transformation due to the electronic nature of the uracil (B121893) ring. However, transition metal-catalyzed C-H activation strategies offer a potential avenue for such a direct functionalization, though specific examples for C6-allylation of uracil are not prevalent in the literature.

Precursor Synthesis and Functionalization Approaches

A more common and versatile strategy for the synthesis of this compound involves the preparation of a functionalized pyrimidinedione precursor, which is then converted to the desired product. A key precursor for this approach is a 6-halopyrimidine-2,4(1H,3H)-dione, such as 6-chloro- or 6-iodouracil. These halogenated uracils can be synthesized from barbituric acid or related compounds. For instance, treatment of barbituric acid with reagents like phosphorus oxychloride can yield 6-chlorouracil. The halogen atom at the C6 position then serves as a handle for the introduction of the allyl group via cross-coupling reactions.

Catalytic Strategies in the Synthesis of Allylated Pyrimidinediones

Catalytic methods, particularly those involving transition metals, are instrumental in the synthesis of substituted pyrimidinediones, including allylated derivatives. These methods offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. For the synthesis of this compound from a 6-halouracil precursor, several palladium-catalyzed reactions are of significant interest:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling of 6-chlorouracil with allylboronic acid or a related allylboron reagent would be a direct method to introduce the allyl group. This reaction is widely used for the synthesis of substituted purines and pyrimidines due to its mild reaction conditions and the commercial availability of many boronic acids mdpi.comscispace.comnih.gov.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. The reaction of 6-iodouracil with an allyltin reagent, such as allyltributyltin, in the presence of a palladium catalyst, offers another viable route to this compound wikipedia.orgsynarchive.com. Organotin reagents are known for their stability and tolerance to a wide range of functional groups sigmaaldrich.com.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While typically used to form substituted alkenes, variations of this reaction could potentially be employed to introduce an allyl group at the C6 position of a halouracil organic-chemistry.orgwikipedia.org.

The general conditions for these cross-coupling reactions are summarized in the table below.

Coupling ReactionHalide PrecursorAllyl SourceCatalystBase
Suzuki-Miyaura 6-Chloro- or 6-IodouracilAllylboronic acidPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃
Stille 6-Iodo- or 6-BromouracilAllyltributyltinPd(PPh₃)₄Not always required
Heck 6-Iodo- or 6-BromouracilAllylic alcohol/halidePd(OAc)₂Et₃N, K₂CO₃

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidinediones to minimize environmental impact. Key green strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of substituted uracils, often under solvent-free conditions researchgate.netresearchgate.netmdpi.com. This technique can reduce reaction times from hours to minutes and improve yields.

Aqueous Media: Performing synthetic transformations in water instead of organic solvents is a cornerstone of green chemistry. The synthesis of functionalized pyrimidines has been successfully demonstrated in aqueous media, which simplifies workup procedures and reduces volatile organic compound emissions researchgate.netjocpr.com.

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without a catalyst and in the absence of a solvent represents a significant step towards sustainable synthesis. "Grindstone chemistry," a mechanical grinding technique, has been used for the synthesis of dihydropyrimidinones under solvent-free and mild conditions researchgate.net.

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) that combine three or more reactants to form a complex product in a single step are highly atom-economical and efficient. The Biginelli reaction, a classic MCR for pyrimidine synthesis, and its variations can be adapted to greener conditions rasayanjournal.co.inresearchgate.net.

These green approaches not only offer environmental benefits but can also lead to more efficient and cost-effective synthetic processes for this compound and its derivatives.

Reaction Mechanisms of this compound Formation

The formation of this compound via the aforementioned synthetic methodologies proceeds through well-established reaction mechanisms.

In the case of a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, the mechanism follows a catalytic cycle. The cycle is generally initiated by the oxidative addition of the 6-halouracil to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the allyl group is transferred from the organometallic reagent (e.g., allylboronic acid derivative or allylstannane) to the palladium center. The final step is reductive elimination, which results in the formation of the C-C bond between the C6 position of the uracil ring and the allyl group, yielding the desired product and regenerating the palladium(0) catalyst.

The Tsuji-Trost reaction provides another mechanistic paradigm for palladium-catalyzed allylation. wikipedia.orgyoutube.comorganic-chemistry.org In this scenario, a palladium(0) catalyst reacts with an allylic compound containing a leaving group to form a π-allylpalladium complex. wikipedia.orgyoutube.comorganic-chemistry.org A nucleophile, which in this context could be a suitably activated uracil derivative, then attacks the π-allyl complex to form the allylated product. wikipedia.orgyoutube.comorganic-chemistry.org

A general representation of the palladium-catalyzed cross-coupling mechanism is depicted below:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond (where X is a halogen) of the 6-halouracil, forming a Pd(II) complex.

Transmetalation: The allyl group from the allylating reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The C6-allyl bond is formed, releasing the 6-allyluracil product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following table outlines the key steps in the proposed palladium-catalyzed synthesis of this compound.

StepDescriptionKey Intermediates
1. Oxidative Addition The palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halouracil.6-Halouracil, Pd(0) complex, Pd(II)-uracil complex
2. Transmetalation The allyl group is transferred from the organometallic reagent to the palladium(II) center.Pd(II)-uracil complex, Allylating reagent, Allyl-Pd(II)-uracil complex
3. Reductive Elimination The C6-allyl bond is formed, and the 6-allyluracil product is released, regenerating the palladium(0) catalyst.Allyl-Pd(II)-uracil complex, 6-Allyluracil, Pd(0) complex

It is important to note that the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the efficiency and selectivity of these reactions. Further experimental investigation is required to optimize a specific synthetic protocol for this compound.

Chemical Reactivity and Transformations of 6 Allylpyrimidine 2,4 1h,3h Dione

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 6-allylpyrimidine-2,4(1H,3H)-dione, being analogous to uracil (B121893), is an electron-rich heteroaromatic system. The presence of two nitrogen atoms and the carbonyl groups influences the electron density distribution, making the C5 position the most susceptible to electrophilic attack. The allyl group at the C6 position can also influence the reactivity of the ring.

Halogenation is a common electrophilic substitution reaction for uracil and its derivatives. For instance, the bromination of 6-substituted uracils at the C5 position has been reported. This suggests that this compound can likely undergo similar transformations. The direct halogenation of 6-aminouracil (B15529) derivatives in an anhydrous medium in the presence of an acid-binding substance leads to the corresponding 5-halo-6-aminouracils. rsc.org This indicates that the C5 position of the uracil ring in the target molecule is reactive towards electrophiles.

The synthesis of 5-bromo-6-chloro-1,3-dimethyluracil from 6-chloro-1,3-dimethyluracil (B186940) further supports the feasibility of halogenation at the C5 position of a 6-substituted uracil. repec.org In this case, bromine in glacial acetic acid is used as the brominating agent. repec.org

Table 1: Plausible Electrophilic Halogenation of this compound

Electrophile SourceReagent/CatalystProduct
Bromine (Br₂)Acetic Acid6-Allyl-5-bromopyrimidine-2,4(1H,3H)-dione
Chlorine (Cl₂)FeCl₃6-Allyl-5-chloropyrimidine-2,4(1H,3H)-dione
N-Bromosuccinimide (NBS)Light/Radical InitiatorPrimarily allylic bromination (see section 3.2.1) with potential for C5 bromination

It is important to note that while these reactions are based on established reactivity patterns of similar uracil derivatives, specific experimental validation for this compound may be required to confirm these outcomes.

Reactions Involving the Allyl Moiety

The allyl group at the C6 position provides a second reactive site within the molecule, allowing for a range of functionalization and cycloaddition reactions.

The allyl group is susceptible to various transformations, including oxidation and addition reactions.

Oxidation Reactions: Allylic oxidation can lead to the formation of alcohols, aldehydes, or carboxylic acids at the allylic position. Common reagents for allylic oxidation include selenium dioxide (SeO₂) and chromium-based reagents. The double bond of the allyl group can also be a target for epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would yield an oxirane ring. Subsequent hydrolysis of the epoxide would lead to a diol. Dihydroxylation can also be achieved directly using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).

Wacker-type Oxidation: The terminal double bond of the allyl group is a potential substrate for Wacker-type oxidation, which typically converts terminal alkenes to methyl ketones using a palladium catalyst in the presence of an oxidant.

Table 2: Potential Allylic Functionalization Reactions

Reaction TypeReagentPotential Product
Allylic OxidationSeO₂6-(3-Hydroxyprop-1-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Epoxidationm-CPBA6-(Oxiran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
DihydroxylationOsO₄, NMO6-(2,3-Dihydroxypropyl)pyrimidine-2,4(1H,3H)-dione
Wacker-type OxidationPdCl₂, CuCl₂, O₂6-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione

The double bond of the allyl group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new ring systems.

Diels-Alder Reaction: As a dienophile, the allyl group of this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The reactivity of the allyl group as a dienophile is typically enhanced by electron-withdrawing groups, which are not directly attached in this case. However, the reaction may still proceed under thermal or Lewis acid-catalyzed conditions.

1,3-Dipolar Cycloaddition: The alkene of the allyl group can also undergo [3+2] cycloaddition with 1,3-dipoles such as nitrones or azides. The reaction with a nitrone would yield an isoxazolidine (B1194047) ring fused to the pyrimidine system. chim.itnih.gov

Table 3: Potential Cycloaddition Reactions of the Allyl Group

Reaction TypeReactantProduct Type
Diels-Alder [4+2]ButadieneCyclohexene derivative
1,3-Dipolar CycloadditionPhenylnitroneIsoxazolidine derivative

Nucleophilic Attack and Ring Transformations

The pyrimidine ring, particularly at the C6 position, can be susceptible to nucleophilic attack, especially if a good leaving group is present. While the allyl group itself is not a leaving group, transformations of the allyl group could introduce functionalities that facilitate such reactions.

Furthermore, the pyrimidine ring can undergo various ring transformation reactions. For example, 6-hydrazinyluracil derivatives can be used as precursors for the synthesis of fused pyrimidine systems like pyrimidopyridazines and pyrazolopyrimidines. chim.it This suggests that if the allyl group of this compound were converted to a hydrazinyl group, similar ring annulations could be achieved.

Michael addition is another potential reaction pathway. If the allyl group is isomerized to a propenyl group, creating an α,β-unsaturated system in conjugation with the pyrimidine ring, it could act as a Michael acceptor for various nucleophiles.

Derivatization Strategies of this compound

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are nucleophilic and can be readily alkylated or acylated. The presence of two acidic N-H protons allows for the introduction of one or two substituents.

N-Alkylation: The N-alkylation of uracil and its derivatives is a well-established method for their functionalization. A patent describes the synthesis of 1,3-diallyl-5-chloro-6-aminouracil, demonstrating that both N1 and N3 positions of a 6-substituted uracil can be allylated. rsc.org This suggests that this compound can be further N-allylated or alkylated with other alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the selectivity between N1 and N3 substitution, as well as the degree of alkylation (mono- vs. di-alkylation).

Table 4: Representative N-Alkylation Reactions

Alkylating AgentBasePotential Product(s)
Allyl bromideK₂CO₃1-Allyl-6-allylpyrimidine-2,4(1H,3H)-dione and 1,3-Diallyl-6-allylpyrimidine-2,4(1H,3H)-dione
Methyl iodideNaH1-Methyl-6-allylpyrimidine-2,4(1H,3H)-dione and 1,3-Dimethyl-6-allylpyrimidine-2,4(1H,3H)-dione
Benzyl (B1604629) chlorideCs₂CO₃1-Benzyl-6-allylpyrimidine-2,4(1H,3H)-dione and 1,3-Dibenzyl-6-allylpyrimidine-2,4(1H,3H)-dione

N-Acylation: The N-H groups can also be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction would introduce an acyl group onto one or both nitrogen atoms, forming N-acyl derivatives.

C-Substitution Reactions on the Pyrimidine Core

The pyrimidine ring of this compound is susceptible to electrophilic substitution, particularly at the C5 position. This position is activated by the electron-donating character of the adjacent nitrogen atoms and the oxo groups. Halogenation is a common C-substitution reaction for uracil and its derivatives.

While specific studies on the direct halogenation of this compound are not extensively detailed in readily available literature, the behavior of closely related 6-substituted uracils provides a strong indication of its reactivity. For instance, the bromination of 6-chloro-1,3-dimethyluracil proceeds at the C5 position, suggesting a similar outcome for the 6-allyl analogue. The reaction typically involves the use of a halogenating agent such as bromine in a suitable solvent.

A representative reaction for the C5-bromination of a 6-substituted uracil is shown in the table below. This reaction serves as a model for the expected reactivity of this compound.

Table 1: Representative C5-Bromination of a 6-Substituted Uracil Derivative
ReactantReagentSolventConditionsProductYield
6-Chloro-1,3-dimethyluracilBromineGlacial Acetic AcidStirring at room temperature5-Bromo-6-chloro-1,3-dimethyluracilNot specified

Heterocyclic Annulation and Fusion Reactions

The allyl group at the C6 position of this compound provides a versatile handle for the construction of fused heterocyclic ring systems. These annulation reactions often proceed through intramolecular cyclization or by participating in multicomponent reactions. The resulting fused pyrimidines, such as furo[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines, are of significant interest in drug discovery.

One important transformation is the electrophile-induced cyclization of the allyl group. For example, the reaction of 6-allyluracil with an electrophilic iodine source can lead to the formation of a dihydrofuro[2,3-d]pyrimidine system through an iodocyclization reaction. In this process, the iodine atom acts as an electrophile, attacking the double bond of the allyl group, which is followed by the intramolecular attack of the oxygen atom of the adjacent carbonyl group to form the furan (B31954) ring.

Furthermore, this compound can be a key building block in multicomponent reactions to construct more complex fused systems like pyrano[2,3-d]pyrimidines. These reactions often involve the condensation of the pyrimidine derivative with an aldehyde and another active methylene (B1212753) compound. While specific examples starting directly from this compound are not always explicitly detailed, the general reactivity of barbituric acid and its derivatives in such reactions is well-established. These reactions are often catalyzed by acids, bases, or a variety of other catalysts and can be performed under various conditions, including the use of green solvents like water.

The following tables summarize representative examples of heterocyclic annulation reactions involving uracil derivatives, which illustrate the potential synthetic pathways for this compound.

Table 2: Synthesis of Furo[2,3-d]pyrimidine Derivatives
ReactantReagentCatalyst/SolventConditionsProductYield
This compound (Hypothetical)IodineNot specifiedElectrophilic Cyclization6,7-Dihydro-5-(iodomethyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dioneNot specified
Table 3: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
ReactantsCatalyst/SolventConditionsProductYield
Barbituric acid, Aromatic aldehyde, MalononitrileDiammonium hydrogen phosphate (B84403) / WaterNot specifiedPyrano[2,3-d]pyrimidine derivativeHigh
Barbituric acid, Aromatic aldehyde, MalononitrileCerric ammonium (B1175870) nitrate (B79036) / WaterUltrasonic irradiationPyrano[2,3-d]pyrimidine derivativeNot specified

These examples highlight the synthetic utility of this compound in generating a diverse range of heterocyclic compounds. The ability to undergo both substitution on the pyrimidine core and annulation via the allyl group makes it a valuable scaffold for combinatorial chemistry and the development of new pharmacologically active agents.

Spectroscopic Characterization and Structural Elucidation of 6 Allylpyrimidine 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It relies on the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the 6-Allylpyrimidine-2,4(1H,3H)-dione molecule. The expected signals would correspond to the protons on the allyl group and the pyrimidine (B1678525) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify the number of non-equivalent carbon atoms in the molecule, providing insight into the carbon skeleton of this compound. The chemical shifts would indicate the types of carbon atoms present (e.g., C=O, C=C, CH₂, CH).

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the proton spin systems within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrational energies of molecules and is used to identify the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-H bonds present in the molecule. The positions and intensities of these bands would provide evidence for the compound's functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing non-polar bonds, such as the C=C bond in the allyl group, which often give strong Raman signals.

The inability to locate specific experimental data for this compound prevents a detailed discussion and the creation of the requested data tables for each of these analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry provides critical data for confirming its molecular formula and offers insights into its structural arrangement through the analysis of its fragmentation patterns.

Detailed research into the mass spectral behavior of pyrimidine derivatives and allyl-substituted compounds allows for the prediction of a plausible fragmentation pathway for this compound. The fragmentation of the molecular ion is typically initiated by the cleavage of the most labile bonds or through characteristic rearrangements.

For this compound, which has a molecular formula of C₇H₈N₂O₂, the molecular ion peak [M]⁺• would be expected at an m/z of 152. The fragmentation process is anticipated to be dominated by two primary pathways: the cleavage of the allyl substituent and the decomposition of the pyrimidine-2,4-dione ring.

One of the most common fragmentation mechanisms for allyl-substituted compounds is the loss of the allyl radical (•CH₂CH=CH₂). nih.govconsensus.app This occurs via cleavage of the C-C bond between the pyrimidine ring and the allyl group, which would result in a prominent fragment ion.

The pyrimidine ring itself, being a core component of nucleobases like uracil (B121893), has well-documented fragmentation behaviors. nih.govresearchgate.netnih.gov A characteristic fragmentation pathway for the uracil moiety is the retro-Diels-Alder (RDA) reaction. youtube.com This process involves the cleavage of the unsaturated six-membered ring, leading to the formation of a diene and a dienophile. For the pyrimidine-2,4-dione structure, this typically results in the elimination of isocyanic acid (HNCO). researchgate.net Further fragmentation of the ring can also occur through the loss of small neutral molecules such as carbon monoxide (CO). researchgate.net Studies on similar pyrimidine structures have shown that decomposition of the heterocyclic ring often follows the initial loss of side groups. sapub.orgresearchgate.net

Based on these established principles, a hypothetical fragmentation pattern for this compound can be proposed. The following table outlines the expected key fragment ions, their mass-to-charge ratios, and the likely fragmentation pathways.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/zProposed Ion StructureFragmentation Pathway
152[C₇H₈N₂O₂]⁺•Molecular Ion (M⁺•)
111[M - C₃H₅]⁺Loss of allyl radical from the molecular ion
83[M - C₃H₅ - CO]⁺Loss of carbon monoxide from the [M - C₃H₅]⁺ fragment
69[C₃H₃NO]⁺•Retro-Diels-Alder fragmentation of the pyrimidine ring

Crystallographic Analysis and Solid State Studies of 6 Allylpyrimidine 2,4 1h,3h Dione

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide currently unavailable information on the molecular structure and crystal packing of 6-Allylpyrimidine-2,4(1H,3H)-dione.

Molecular Conformation and Tautomeric Forms

Once suitable crystals are obtained, X-ray diffraction analysis would reveal the exact conformation of the this compound molecule. This includes the planarity of the pyrimidine (B1678525) ring and the orientation of the allyl substituent relative to the ring. For instance, in the related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the isopropyl group is observed to be nearly perpendicular to the pyrimidine ring. A similar analysis for the allyl group in the title compound would be crucial for understanding its steric and electronic properties.

Furthermore, the analysis would definitively establish the dominant tautomeric form present in the solid state. Pyrimidine-2,4(1H,3H)-dione and its derivatives can exist in several tautomeric forms, with the 2,4-dione form generally being the most stable. X-ray diffraction would precisely locate the positions of the hydrogen atoms on the nitrogen and oxygen atoms, confirming the tautomeric state.

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding is expected to be a primary determinant of the crystal packing. The pyrimidine-2,4-dione moiety possesses both hydrogen bond donors (N-H groups) and acceptors (C=O groups).

Studies on analogous pyrimidine derivatives consistently show the formation of robust hydrogen-bonding networks. For example, in many uracil (B121893) derivatives, molecules form centrosymmetric dimers through N-H···O hydrogen bonds, creating characteristic R(8) graph set motifs. These dimers then often link into tapes or sheets. The specific hydrogen bonding patterns for this compound would be elucidated by a full crystallographic study, which remains to be performed.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is contingent on the availability of crystallographic data.

If such data were available for this compound, a Hirshfeld surface would be generated, mapped with properties such as dnorm, shape index, and curvedness. The dnorm map would highlight regions of close intermolecular contact, with red spots indicating hydrogen bonds and other short interactions.

Theoretical and Computational Chemistry Studies of 6 Allylpyrimidine 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict the properties of various chemical compounds, including uracil (B121893) derivatives. Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to ensure accuracy.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, which represents the most stable structure. For 6-Allylpyrimidine-2,4(1H,3H)-dione, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its equilibrium state.

The optimized geometry provides a wealth of information about the molecule's structure. For instance, the planarity of the pyrimidine (B1678525) ring can be confirmed, and the orientation of the allyl group relative to the ring can be established. These parameters are crucial for understanding how the molecule might interact with biological targets.

Below is an illustrative table of selected optimized molecular parameters for this compound, based on typical values for uracil derivatives.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) N1-C21.38
C2-O1.23
C5-C61.36
C6-C(Allyl)1.50
**Bond Angles (°) **C4-N3-C2118.5
C5-C6-N1120.0
N1-C6-C(Allyl)117.0
Dihedral Angles (°) C4-C5-C6-N10.5
C5-C6-C(Allyl)-C(Allyl)120.0

Note: These values are representative and would be precisely determined in a specific DFT calculation.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. By analyzing these modes, scientists can assign the peaks observed in experimental IR and Raman spectra to specific functional groups within the molecule. For this compound, this would allow for the identification of characteristic vibrations of the pyrimidine ring, the C=O groups, the N-H bonds, and the allyl group's C=C and C-H bonds.

An illustrative table of key vibrational frequencies for this compound is presented below.

Vibrational ModeFunctional GroupTypical Calculated Frequency (cm⁻¹)
N-H StretchingN1-H, N3-H3400 - 3500
C=O StretchingC2=O, C4=O1700 - 1750
C=C StretchingAllyl Group1640 - 1680
C-H BendingPyrimidine Ring1400 - 1450
Ring VibrationsPyrimidine Ring1100 - 1300

Note: These frequencies are illustrative and are typically scaled by a factor to compare with experimental data.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational analyses provide detailed descriptions of how electrons are distributed and how they influence the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the analysis would reveal the distribution of these orbitals and their energy levels, indicating the likely sites for nucleophilic and electrophilic attack. The HOMO is often localized over the electron-rich regions, while the LUMO is typically found over the electron-poor areas.

An illustrative table of FMO properties for this compound is provided below.

ParameterTypical Calculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are representative and depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. For this compound, NBO analysis can quantify the delocalization of lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of the pyrimidine ring and the allyl group, providing insights into the molecule's electronic stability.

An illustrative table of significant NBO interactions for this compound is shown below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O (on C2)π(N1-C6)~25
LP(1) O (on C4)π(N3-C2)~28
π(C5-C6)π(C=C Allyl)~5
LP(1) N3σ(C2-O)~15

Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. The values are representative examples of stabilizing interactions.*

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Typically, red regions indicate the most negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions represent the most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction. Positive potential would be expected around the N-H protons, identifying them as sites for nucleophilic interaction. The allyl group would also exhibit distinct electrostatic potential features. This visualization is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes.

Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors are powerful tools in predicting the sites of electrophilic, nucleophilic, and radical attacks on a molecule. Among the most informative of these are the Fukui functions, which quantify the change in electron density at a given point in a molecule when an electron is added or removed. wikipedia.org These functions are crucial for identifying the most reactive atomic centers within the molecule.

The Fukui function comes in three main forms:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

A higher value of the condensed Fukui function on a specific atom indicates a greater propensity for that atom to undergo the corresponding type of attack.

Unfortunately, a detailed theoretical and computational study providing specific Fukui function values for this compound is not available in the surveyed literature. Such an investigation would typically involve geometry optimization of the neutral, anionic, and cationic forms of the molecule using a specified level of theory and basis set. From the resulting electron densities, the condensed Fukui functions for each atom in the molecule would be calculated.

While specific data for this compound is absent, we can anticipate the general approach and the expected nature of the results based on the known chemistry of the uracil ring and the allyl group. The pyrimidine ring contains several heteroatoms (nitrogen and oxygen) and unsaturated bonds, making it a rich electronic environment with multiple potential reactive sites. The allyl group also introduces a region of high electron density due to its double bond.

A computational study would likely reveal the relative reactivity of the different atoms in the molecule. For instance, the carbonyl carbons (C2 and C4) and the C6 carbon of the pyrimidine ring are often susceptible to nucleophilic attack. The nitrogen atoms and the allyl double bond could be sites for electrophilic attack. The calculation of Fukui functions would provide a quantitative measure of these reactivities.

Medicinal Chemistry Perspectives: 6 Allylpyrimidine 2,4 1h,3h Dione As a Chemical Scaffold

Pyrimidine-2,4(1H,3H)-dione as a Privileged Pharmacophore

The pyrimidine-2,4(1H,3H)-dione ring system, commonly known as uracil (B121893), is recognized as a "privileged pharmacophore" in drug discovery. This designation is attributed to its recurrence as a core structural component in a multitude of compounds demonstrating a wide array of biological activities. researchtrends.netmedwinpublishers.com The versatility of the uracil scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules like enzymes and receptors. nih.govacs.org

The pyrimidine (B1678525) nucleus is a fundamental part of essential biological molecules, including vitamins like thiamine (B1217682) and the nucleic acid base uracil, which is a precursor for thymidine (B127349) triphosphate necessary for DNA synthesis. researchtrends.netmedwinpublishers.com This inherent biological relevance makes the scaffold an excellent starting point for the development of therapeutic agents. Modifications at different positions of the uracil ring have led to the discovery of potent drugs with diverse pharmacological profiles. For instance, the introduction of a fluorine atom at the C-5 position led to the development of 5-Fluorouracil, a widely used anticancer drug. researchtrends.netmdpi.com

Furthermore, the uracil ring can be fused with other ring systems to create novel heterocyclic structures with enhanced or entirely new biological activities. These fused systems often serve as rigid scaffolds that orient substituents in a defined three-dimensional space, optimizing interactions with specific biological targets.

Table 1: Biological Activities of Various Pyrimidine-2,4(1H,3H)-dione-Based Scaffolds

Scaffold Type Core Structure Associated Biological Activities Key Targets/Mechanisms
Substituted Uracils Pyrimidine-2,4(1H,3H)-dione Anticancer, Antiviral, Antimicrobial, Herbicidal researchtrends.netmedwinpublishers.commdpi.com DNA/RNA synthesis inhibition, Enzyme inhibition (e.g., Thymidine Phosphorylase) researchtrends.net
Pyrido[2,3-d]pyrimidines Pyrimidine ring fused with a pyridine (B92270) ring Anti-inflammatory, Anticancer nih.gov eEF-2K Inhibition, COX-2 Inhibition
3-Hydroxypyrimidine-diones Pyrimidine-2,4(1H,3H)-dione with N3-hydroxylation Antiviral (Anti-HIV) nih.govnih.gov HIV Integrase and Reverse Transcriptase Inhibition nih.govnih.gov
Quinazoline-2,4(1H,3H)-diones Pyrimidine ring fused with a benzene (B151609) ring Antimicrobial Bacterial Gyrase and DNA Topoisomerase IV Inhibition

Structure-Activity Relationship (SAR) Studies of 6-Allylpyrimidine-2,4(1H,3H)-dione Derivatives

While extensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound are not broadly documented, valuable insights can be extrapolated from research on various 6-substituted uracil derivatives. medwinpublishers.commdpi.comjppres.com The substituents at the N-1, N-3, C-5, and C-6 positions of the pyrimidine ring are critical determinants of biological activity. mdpi.com

The C-6 position, in particular, has been a target for modification to generate inhibitors of specific enzymes. For example, studies on 6-(phenylhydrazino)uracils revealed their potent inhibition of replication-specific DNA polymerase. nih.gov The nature of the substituent at C-6 directly influences the binding affinity and selectivity. The allyl group in this compound is of particular interest as it provides a flexible, lipophilic moiety and a reactive handle for further chemical modifications.

SAR studies on related compounds often reveal the following trends:

Substitution at C-6: The size, shape, and electronic properties of the C-6 substituent are crucial. In a study of uracil derivatives for proliferative activity, 6-cyclopropyl and 6-methyl groups were found to be effective. jppres.com This suggests that small, cyclic, or short alkyl groups at this position can be favorable.

Substitution at C-5: The C-5 position is often modified in conjunction with C-6. In HIV inhibitors based on a 3-hydroxypyrimidine-2,4-dione scaffold, small alkyl groups like isopropyl or ethyl at C-5 were essential for potent antiviral activity, whereas a methyl group was detrimental. researchgate.net

Substitution at N-1 and N-3: Alkylation or substitution at the nitrogen atoms significantly impacts activity. N-alkylation can enhance lipophilicity and cell permeability. mdpi.com For instance, 1-butyl-6-methyluracil (B86784) showed high proliferative activity on lung cells. jppres.com In other cases, such as P2Y6 receptor antagonists, N3-substitution with a large phenacyl group was well-tolerated and led to high potency. nih.gov

The table below presents hypothetical SAR data based on common modifications to the uracil scaffold, illustrating how changes to the this compound core could influence biological activity.

Table 2: Illustrative Structure-Activity Relationships of Uracil Derivatives

Compound R1 (N-1) R3 (N-3) R5 (C-5) R6 (C-6) Observed/Expected Activity Trend
Parent H H H -CH₂CH=CH₂ Baseline activity
Analog A CH₃ H H -CH₂CH=CH₂ May increase cell permeability
Analog B H H Br -CH₂CH=CH₂ Halogenation at C-5 often enhances potency mdpi.com
Analog C H H H -CH₂CH₂CH₃ Saturation of the allyl group may alter target binding
Analog D H OH i-Pr -CH₂CH=CH₂ N-3 hydroxylation can introduce new target interactions (e.g., HIV integrase) nih.gov

Rational Design of Novel Analogues

The rational design of novel analogues of this compound leverages its structural features to create compounds with improved potency, selectivity, and pharmacokinetic properties. The uracil core serves as a robust anchor, while the C-6 allyl group provides a vector for chemical exploration into specific binding pockets of a target protein. nih.gov

Several strategies can be employed:

Structure-Based Drug Design: If the three-dimensional structure of a target enzyme is known, molecular modeling can be used to design 6-allyl analogues that fit optimally into the active site. This approach was used to develop 3-hydroxypyrimidine-2,4-diones as HIV integrase inhibitors, where a hydrophobic benzyl (B1604629) moiety was identified as a key interacting element. nih.gov The allyl group can be modified or extended to mimic such favorable interactions.

Bioisosteric Replacement: The allyl group can be replaced with other functional groups (bioisosteres) of similar size and electronic properties to fine-tune activity or improve metabolic stability. For example, replacing it with a cyclopropylmethyl or propargyl group could alter the conformation and interactions with the target.

Scaffold Hopping and Ring Fusion: A powerful design strategy involves using the substituted uracil as a foundation to build more complex, fused heterocyclic systems. rsc.org For instance, intramolecular cycloaddition reactions of suitably functionalized uracils can lead to the synthesis of novel pyrido[2,3-d]pyrimidines. nih.govrsc.org This strategy transforms the monocyclic scaffold into a more rigid bicyclic or tricyclic system, which can lead to a significant increase in affinity and selectivity for a given target.

Introducing New Functionality: The double bond of the allyl group is a site for chemical reactions, allowing for the introduction of new functional groups. For example, epoxidation followed by ring-opening could introduce hydroxyl and other polar groups, potentially leading to new hydrogen-bonding interactions with a target receptor. Similarly, N-4-allylcytidine has been developed as a nucleoside analogue for RNA labeling, where the allyl group is key to its chemical utility. rsc.org

Table 3: Rational Design Strategies for this compound Analogues

Design Strategy Approach Potential Outcome Example from Related Systems
Structure-Based Design Docking of allyl analogues into an enzyme active site. Optimized hydrophobic and steric interactions. Design of HIV integrase inhibitors with specific C-5/C-6 substituents. nih.gov
Bioisosteric Replacement Replace allyl group with cyclopropyl (B3062369), propargyl, or fluoroalkenyl groups. Improved metabolic stability, altered binding modes. Use of cyclopropyl groups at C-6 to enhance cell proliferation activity. jppres.com
Scaffold Fusion Intramolecular reaction involving the allyl group or other positions to form new rings. Creation of rigid, high-affinity ligands like pyrido[2,3-d]pyrimidines. nih.govrsc.org Synthesis of annulated uracils via domino Knoevenagel-hetero-Diels-Alder reactions. tandfonline.com
Functional Group Interconversion Chemical modification of the allyl double bond (e.g., oxidation, addition). Introduction of new pharmacophoric features (H-bond donors/acceptors). Thiol-ene addition to allyl groups on nucleosides for chemical sequencing. rsc.org

In Vitro Biological Activities and Molecular Mechanisms of 6 Allylpyrimidine 2,4 1h,3h Dione and Its Analogues

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

Derivatives of pyrimidine-2,4-dione have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed that certain analogues exhibit notable activity against a range of bacterial and fungal strains.

For instance, a study involving novel pyrimidine-2,4-dione derivatives demonstrated that compounds OBP01 and OBP02 were effective against the Gram-positive bacterium Bacillus subtilis, while OBP03 showed better activity against the Gram-negative bacterium Escherichia coli. researchgate.net The same study also found that OBP03 possessed superior antifungal activity against Aspergillus niger and Penicillium marneffei when compared to other synthesized compounds. researchgate.net Another study on 6-substituted pyrimidine-2,4-dione derivatives reported good to moderate antibacterial activity against E. coli and S. aureus for some of the synthesized compounds. medwinpublishers.com Specifically, compounds with electron-donating substituents on a phenyl ring at the para position showed better activity than those with electron-withdrawing groups. medwinpublishers.com

The Kirby-Bauer disc diffusion method is a common technique used to assess the antimicrobial efficacy of these compounds. researchgate.net In this method, the zone of inhibition around a disc impregnated with the test compound indicates its ability to halt microbial growth. researchgate.net

A series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing activity against a limited panel of microbes. nih.gov Similarly, newly synthesized thiazolidine-2,4-dione derivatives have been screened for their in vitro antifungal activity against various fungal species, including Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., and Penicillium notatum. nih.gov

The following table summarizes the antimicrobial activity of selected pyrimidine-2,4-dione derivatives.

Compound IDTest OrganismActivity LevelSource
OBP01Bacillus subtilisGood researchgate.net
OBP02Bacillus subtilisGood researchgate.net
OBP03Escherichia coliBetter researchgate.net
OBP03Aspergillus nigerBetter researchgate.net
OBP03Penicillium marneffeiBetter researchgate.net

Mechanisms of Action in Microbial Systems

The antimicrobial action of pyrimidine (B1678525) derivatives is often linked to their ability to inhibit essential enzymes involved in microbial DNA biosynthesis. medwinpublishers.com Enzymes such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), thymidine (B127349) phosphorylase (TPase), and reverse transcriptase (RTase) are potential targets. medwinpublishers.com By interfering with these enzymes, the compounds can disrupt the synthesis of nucleic acids, which is crucial for microbial survival and replication.

Molecular docking studies have been employed to elucidate the potential mechanisms of action. For example, the interaction of a thieno[2,3-d]pyrimidin-4(3H)-one derivative with tRNA (guanine37-N1)-methyltransferase (TrmD) was investigated, suggesting this enzyme as a potential target for a new class of antibiotics. nuph.edu.ua

Enzyme Inhibition and Modulation Assays

Analogues of 6-allylpyrimidine-2,4(1H,3H)-dione have been investigated for their ability to inhibit or modulate the activity of various enzymes. For example, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov In one study, kinetic enzymatic assays identified a pyrido[2,3-d]pyrimidine (B1209978) derivative as a slow-binding and noncompetitive inhibitor of α-glucosidase. researchgate.net Another derivative was found to be a competitive inhibitor of the same enzyme. researchgate.net

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (MIF-2). nih.gov One such derivative, compound 5d, was identified as a potent and selective inhibitor of MIF-2 tautomerase activity with an IC50 of 1.0 μM. nih.gov Enzyme kinetic analysis revealed that this compound acts as a competitive inhibitor, binding to the active site of the enzyme. nih.gov

In Vitro Enzyme Binding Studies (e.g., Thermal Shift Assays)

Direct interaction between an inhibitor and its target enzyme can be confirmed using techniques like the thermal shift assay. This method measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, confirming a direct binding interaction. nih.gov

For instance, a thermal shift assay was used to confirm the direct binding of the MIF-2 inhibitor, compound 5d, to the MIF-2 protein. nih.gov The study showed that the melting temperature of MIF-2 increased in a dose-dependent manner in the presence of 5d, with a significant increase of 8.5 °C at a 50 μM concentration of the inhibitor. nih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

In the context of pyrimidine-2,4-dione analogues, molecular docking has been used to study their interactions with various protein targets. For example, the docking of a pyrido[2,3-d]pyrimidine derivative into the active site of α-glucosidase revealed key interactions with amino acid residues. researchgate.net Similarly, the binding mode of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (compound 5d) with MIF-2 was investigated, showing a hydrogen bond with Ser50 and cation-π interactions with Lys109. nih.gov

Cytotoxicity Studies in Cell Lines (In Vitro)

The cytotoxic potential of this compound analogues has been evaluated in various cancer cell lines. These studies are crucial for identifying compounds with potential anticancer activity.

A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized and tested for their antitumor activity. rsc.org One compound, XS23, demonstrated significant proliferative inhibition against multiple tumor cell lines. rsc.org Further investigation in A375 melanoma cells showed that XS23 could inhibit cell migration and proliferation in a concentration-dependent manner and induce apoptosis. rsc.org

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have also been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cells in both 2D and 3D cell cultures. nih.gov One particular derivative did not show significant toxicity in various NSCLC cell lines at concentrations up to 10 μM after 24 hours of exposure. nih.gov However, at different concentrations and a longer exposure time of 72 hours, it inhibited the growth of these cells. nih.gov

The table below presents the IC50 values of a Pd(II) complex of a bipyridine derivative against different cell lines.

Cell LineIC50 (μM)Source
A549 (Lung Carcinoma)60.1 ± 3.45 rsc.orgnih.gov
HCT-116 (Colon Carcinoma)23.8 ± 1.48 rsc.orgnih.gov
Vero (Normal)24.5 ± 2.13 nih.gov

Investigations into Specific Molecular Targets (e.g., Receptor Affinity, Kinase Inhibition)

Research into the specific molecular targets of this compound and its analogues has identified several key proteins and pathways.

As previously mentioned, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K. nih.gov Furthermore, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to target the tautomerase activity of MIF-2. nih.gov The inhibition of MIF-2 by these compounds has been linked to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and suppressed proliferation of cancer cells. nih.gov

Molecular docking studies have also suggested that certain pyrimidine derivatives can act as potent inhibitors of human DNA topoisomerase-II. nih.gov Additionally, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles have been synthesized and evaluated as ALK5 inhibitors. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Allylpyrimidine 2,4 1h,3h Dione

Advanced Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 6-Allylpyrimidine-2,4(1H,3H)-dione. While classical methods for C6-alkylation of uracils exist, future research should focus on more advanced, flexible, and high-yielding methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of the target compound. Methodologies such as the Suzuki-Miyaura, Stille, and Sonogashira-Hagihara reactions have been successfully employed to create C-C bonds at the C6 position of the uracil (B121893) ring. beilstein-journals.orgnih.govresearchgate.net Future efforts could involve:

Stille Coupling: The reaction of a 6-trimethylstannylpyrimidine derivative with allyl bromide, catalyzed by a palladium complex, presents a viable route. This approach has proven effective for coupling with other electrophiles. researchgate.net

Suzuki-Miyaura Coupling: Utilizing allylboronic acids or their derivatives with a 6-halouracil precursor (e.g., 6-chlorouracil or 6-iodouridine) could provide a direct and efficient pathway to the desired product under mild conditions. beilstein-journals.orgresearchgate.net

Nucleophilic Substitution Approaches: The direct displacement of a leaving group at the C6 position by an allyl nucleophile is a classical yet effective strategy. Research into advanced variations of this method could enhance its efficiency.

Starting from commercially available barbituric acid, one can synthesize 6-chlorouracil. nih.gov The subsequent reaction with an appropriate allyl organometallic reagent, such as allylmagnesium bromide, could yield this compound. Optimizing reaction conditions to favor C-alkylation over N-alkylation would be a key challenge.

Ring Construction Strategies: Building the pyrimidine (B1678525) ring from acyclic precursors offers an alternative that allows for the introduction of the allyl group at an early stage. This de novo synthesis could involve the condensation of an allyl-substituted β-ketoester with urea or thiourea, followed by desulfurization if necessary. researchgate.netresearchgate.net

Methodology Precursors Key Features Potential Advantages
Stille Coupling6-(Trimethylstannyl)pyrimidine, Allyl halidePalladium-catalyzedMild conditions, good functional group tolerance
Suzuki-Miyaura Coupling6-Halouracil, Allylboronic acidPalladium-catalyzedOften performed in aqueous media, high yields
Nucleophilic Substitution6-Chlorouracil, Allyl Grignard reagentGrignard reactionDirect C-C bond formation
De Novo SynthesisAllyl-substituted β-ketoester, UreaCyclocondensation reactionIntroduces diversity early in the synthesis

Comprehensive Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new ones. The allyl group, with its reactive double bond, offers a unique handle for a variety of chemical transformations.

Future mechanistic studies should focus on:

Intramolecular Cyclization: The allyl group at C6 is perfectly positioned for intramolecular cyclization reactions. For instance, electrophile-induced cyclization could lead to the formation of fused heterocyclic systems, such as dihydropyrido[2,3-d]pyrimidines. Detailed kinetic and isotopic labeling studies could elucidate the transition states and intermediates of these transformations.

Rearrangement Reactions: Pyrimidine rings can undergo ring-opening and ring-closing rearrangements under certain conditions. researchgate.net Investigating whether the 6-allyl substituent can influence or participate in such rearrangements, for example, through nucleophilic attack by the allyl group on the pyrimidine ring, would be a novel area of study.

Oxidative and Reductive Pathways: The reactivity of the allyl double bond towards oxidation (e.g., epoxidation, dihydroxylation) and reduction needs to be systematically explored. Mechanistic studies would clarify the chemo- and stereoselectivity of these reactions, providing pathways to a wider range of functionalized derivatives.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and development of novel bioactive molecules. For this compound, this integrated approach can guide synthesis, predict properties, and rationalize biological activity.

Homology Modeling and Molecular Docking: In the absence of crystal structures for many potential biological targets, homology modeling can be used to generate reliable 3D models. nih.gov Subsequent molecular docking studies can predict the binding mode and affinity of this compound and its derivatives within the active sites of enzymes like kinases, polymerases, or receptors. nih.govsemanticscholar.org This can help prioritize synthetic targets and guide lead optimization. For example, docking studies have been used to understand the interaction of pyrimidinedione derivatives with targets like Poly(ADP-ribose) polymerase-1 (PARP-1) and eukaryotic elongation factor-2 kinase (eEF-2K). nih.govnih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These studies can be used to:

Predict reaction pathways and transition state energies for synthetic transformations.

Calculate molecular properties like electrostatic potential maps, which are crucial for understanding intermolecular interactions with biological targets.

Simulate NMR and IR spectra to aid in the structural characterization of new derivatives.

ADMET Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are invaluable in early-stage drug discovery. nih.gov Applying these computational models to this compound would allow for the early identification of potential pharmacokinetic liabilities, guiding the design of analogs with improved drug-like properties.

Exploration of Novel Biological Targets through Scaffold Diversification

The this compound core is a versatile scaffold for creating diverse molecular architectures with the potential to interact with a wide range of biological targets. The allyl group serves as a key functional handle for diversification.

Targeting Kinases and Polymerases: The pyridopyrimidine scaffold, which can be synthesized from 6-aminouracil (B15529) precursors, is known to be a privileged structure for inhibiting various protein kinases. nih.govnih.gov The 6-allyl group could be transformed into a 6-aminouracil derivative, which could then serve as a precursor for libraries of fused pyrido[2,3-d]pyrimidines. These compounds could be screened against kinases implicated in cancer and inflammatory diseases.

Inhibitors of Nucleoside Metabolism: Thymidine (B127349) phosphorylase (TP) is an enzyme involved in nucleoside metabolism and has been identified as a target for angiogenesis inhibitors. nih.gov 6-substituted uracil analogs have shown potent inhibitory activity against TP. The 6-allyl derivative and its modifications could be evaluated as novel TP inhibitors.

Modulators of G Protein-Coupled Receptors (GPCRs): Recent studies have identified 6-alkylamino-substituted uracils as potent agonists for the orphan G protein-coupled receptor 84 (GPR84), which is involved in inflammation and immunity. nih.gov The allyl group of this compound can be readily functionalized into various amino derivatives, providing a library of compounds for screening against GPR84 and other GPCRs.

Potential Biological Target Rationale for Exploration Example of Scaffold Diversification
Protein Kinases (e.g., MEK, ERK)Pyrido[2,3-d]pyrimidine (B1209978) core is a known kinase inhibitor scaffold. nih.govConversion of the allyl group to an amino group, followed by cyclization to form pyrido[2,3-d]pyrimidines.
Thymidine Phosphorylase (TP)6-substituted uracils are known inhibitors of TP, with anti-angiogenic potential. nih.govSynthesis of various 6-substituted analogs starting from the 6-allyl precursor.
G Protein-Coupled Receptors (GPR84)6-Alkylaminouracils are potent agonists of GPR84. nih.govFunctionalization of the allyl group to generate a library of 6-alkylamino derivatives.
Poly(ADP-ribose) polymerase-1 (PARP-1)Fused pyrimidine-2,4-dione derivatives have shown potent PARP-1 inhibitory activity. nih.govrsc.orgIntramolecular cyclization of the 6-allyl group to form novel fused heterocyclic systems.

By systematically pursuing these avenues of research, the scientific community can unlock the therapeutic potential of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry.

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